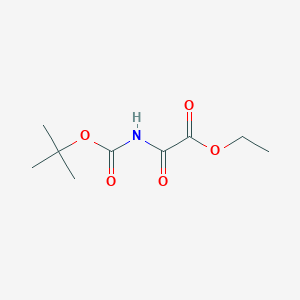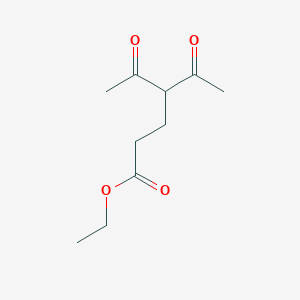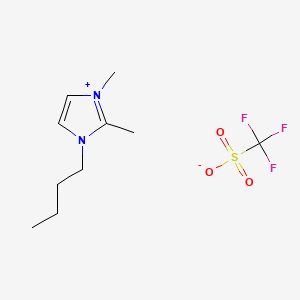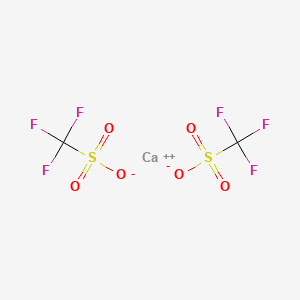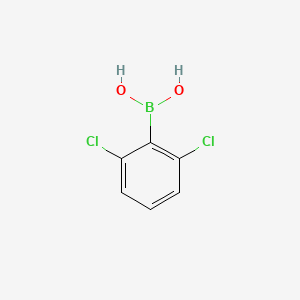![molecular formula C5H3F9O3 B1333612 2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethanol CAS No. 330562-43-1](/img/structure/B1333612.png)
2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethanol
Vue d'ensemble
Description
The compound "2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethanol" is a highly fluorinated alcohol derivative. This type of compound is of interest due to its potential applications in various fields, including pharmaceuticals and materials science, due to the unique properties imparted by the fluorine atoms. The presence of multiple fluorine atoms can significantly alter the physical and chemical properties of a molecule, such as its hydrophobicity, reactivity, and ability to form hydrogen bonds.
Synthesis Analysis
The synthesis of highly fluorinated compounds can be challenging due to the reactivity of fluorine. One approach to introducing fluorine into organic molecules is through the use of deoxofluorinating agents. Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-FluorTM) is reported to be an effective reagent for converting alcohols to alkyl fluorides and for other fluorination reactions . This reagent could potentially be used in the synthesis of the target compound by fluorinating the appropriate alcohol precursor.
Molecular Structure Analysis
The molecular structure of fluorinated alcohols is influenced by the presence of fluorine atoms, which can affect the hydrogen bonding network within the molecule and with other molecules. For example, 2,2,2-trifluoroethanol (TFE) has been shown to have stronger hydrogen bonding abilities compared to ethanol due to the electron-withdrawing effect of the fluorine atoms . The molecular structure of the target compound would likely exhibit similar strong hydrogen bonding characteristics due to its fluorinated groups.
Chemical Reactions Analysis
The reactivity of fluorinated alcohols can differ significantly from their non-fluorinated counterparts. The oxidation of 2-(2-methoxyethoxy)ethanol by ditelluratocuprate(III) in an alkaline medium has been studied, showing a complex reaction mechanism that involves free radicals . Although the target compound was not specifically studied, the presence of fluorine could further complicate its reactivity patterns due to the high electronegativity and steric effects of the fluorine atoms.
Physical and Chemical Properties Analysis
Fluorinated alcohols exhibit unique physical and chemical properties. For instance, the mixture of ethanol and TFE displays complex behavior due to the strong hydrogen bonding and the weak dispersion forces between the hydrogenated and fluorinated groups . The target compound's physical properties, such as density, viscosity, and boiling point, would be influenced by the fluorinated moieties, potentially leading to unusual phase behavior and solubility characteristics.
Applications De Recherche Scientifique
Synthesis and Characterization in Chemistry
- Novel Phthalocyanines : The compound has been used in the synthesis of novel fluoroether-substituted phthalocyanines, which are soluble in polar solvents like acetone and THF (GÜrol, Gümüş, & Ahsen, 2012).
Reaction Studies
- Ethanolysis Reactions : It has been observed to undergo ethanolysis reactions, leading to the formation of various esters, demonstrating its reactivity in different chemical environments (Banks, Berry, & Moore, 1969).
- Reactions with Tetrafluorobenzyne : The compound participates in reactions with tetrafluorobenzyne, leading to the formation of various esters. This highlights its potential in synthetic organic chemistry (Hayashi & Ishikawa, 1975).
Applications in Organic Synthesis
- Deoxofluorinating Agent : It is effective for converting alcohols to alkyl fluorides, aldehydes, ketones, and carboxylic acids to their fluorinated derivatives. This showcases its versatility in organic synthesis (Lal, Pez, Pesaresi, & Prozonic, 1999).
Surface Chemistry Studies
- Decomposition and Protonation on Surfaces : Its decomposition and protonation on surfaces like TiO2 have been studied, revealing insights into surface chemistry and reactions at the interface of materials (Gamble, Jung, & Campbell, 1996).
Insights into Reaction Mechanisms
- Electronegativity Equalization in Reactions : The compound has been used to study the role of fluorination in reaction mechanisms, particularly in the context of electronegativity equalization. This research offers a deeper understanding of how fluorination affects chemical reactions under different conditions (Cong & Masel, 1998).
Development of Novel Compounds
- Azido Derivatives : The compound has been instrumental in the synthesis of azido derivatives of bis(alkoxy-NNO-azoxy)compounds, expanding the range of functionalized organic molecules available for further research and application (Zyuzin, 2015).
Studies on Binary Mixtures
- Thermodynamic and Ultrasonic Studies : Research involving binary mixtures of the compound with other substances like hexane, benzene, or ethanol has provided valuable data on their thermodynamic properties and interactions. This information is crucial for understanding the behavior of these mixtures in various applications (Ogawa, Karashima, Takigawa, & Murakami, 2003).
Catalysis Research
- Role in Dehydration of Ethanol : The compound's role in the dehydration of ethanol over commercial aluminas has been studied, highlighting its potential in catalysis and industrial chemical processes (Phung, Lagazzo, Crespo, Escribano, & Busca, 2014).
Adsorption Studies
- FTIR and DFT Studies : Adsorption studies of the compound on silica have been conducted using FTIR and DFT, providing insights into the adsorption behavior and reaction dynamics on surfaces (Natal-Santiago & Dumesic, 1998).
Metabolism Studies
- Role of P4502E1 in Metabolism : Although not directly about the compound, related research has explored the metabolism of similar fluorinated compounds, shedding light on the metabolic pathways and enzymatic interactions involved (Herbst, Köster, Kerssebaum, & Dekant, 1994)
Propriétés
IUPAC Name |
2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F9O3/c6-2(7,1-15)16-3(8,9)4(10,11)17-5(12,13)14/h15H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBIEXKSTURAOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(OC(C(OC(F)(F)F)(F)F)(F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F9O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381087 | |
| Record name | 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethanol | |
CAS RN |
330562-43-1 | |
| Record name | 1H,1H-Nonafluoro-3,6-dioxaheptan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[4-(Difluoromethoxy)phenyl]amino}benzoic acid](/img/structure/B1333529.png)

